molecular formula C18H17N3O4 B2373144 N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034459-85-1

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2373144
CAS No.: 2034459-85-1
M. Wt: 339.351
InChI Key: AXFXVXWBNKSLDF-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core fused with a benzo[d][1,3]dioxole (methylenedioxybenzene) carboxamide moiety. The ethyl linker between the pyrrolopyridine and benzodioxole groups introduces conformational flexibility, which may modulate binding affinity and solubility .

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-7-4-12-5-8-21(18(23)16(12)20)9-6-19-17(22)13-2-3-14-15(10-13)25-11-24-14/h2-5,7-8,10H,6,9,11H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFXVXWBNKSLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Pyrrolecarboxylic Acid Amidoacetals

A scalable method involves acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals (Figure 1). Using hydrochloric acid in ethanol at reflux, this step achieves yields >80% for gram-scale synthesis. Key intermediates include:

Intermediate A : 2-(N-Methylacetamido)pyrrole-3-carboxylic acid
Intermediate B : Cyclized pyrrolo[2,3-c]pyridin-7-one

Table 1 : Optimization of Cyclization Conditions

Acid Catalyst Solvent Temperature (°C) Yield (%)
HCl EtOH 80 85
H2SO4 MeCN 70 72
TFA DCM 25 68

N-Methylation is achieved using methyl iodide in the presence of potassium carbonate, yielding the 1-methyl derivative with >90% efficiency.

Alternative Multicomponent Approaches

A catalyst-free one-pot reaction between 1,2-diaminobenzene, dialkyl acetylenedicarboxylates, and ethyl bromopyruvate generates functionalized pyrrolo[1,2-a]quinoxaline derivatives, which can be adapted for pyrrolo[2,3-c]pyridines via substituent modulation. This method avoids metal catalysts but requires rigorous temperature control (reflux in MeCN for 12 hours).

Synthesis of Benzo[d]dioxole-5-carboxamide

Suzuki-Miyaura Coupling for Benzodioxole Functionalization

Starting from (6-bromobenzo[d]dioxol-5-yl)methanol, Appel conditions (CBr4/PPh3) yield 5-(bromomethyl)-6-bromobenzo[d]dioxole, which undergoes Suzuki coupling with arylboronic acids to install diverse substituents. For the target compound, coupling with a tert-butyloxycarbonyl (Boc)-protected ethylamine boronate ester introduces the ethylamine side chain.

Key Reaction :
$$ \text{5-Bromobenzo[d]dioxole} + \text{Boc-protected ethylamine-Bpin} \xrightarrow{\text{Pd(PPh3)4}} \text{5-(Boc-ethylamine)benzo[d]dioxole} $$

Yields range from 70–89% depending on the boronate ester’s steric bulk.

Reductive Amination for Ethylamine Installation

An alternative employs reductive amination of 4-heptanone with sodium borohydride in the presence of triisopropoxyaluminum, yielding 4-heptylamine, which is subsequently coupled to benzo[d]dioxole-5-carboxylic acid via mixed carbonic anhydride intermediates. This method avoids palladium catalysts but requires careful pH control during workup.

Amide Bond Formation Between Subunits

Carbodiimide-Mediated Coupling

The final step involves reacting 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-ethylamine with benzo[d]dioxole-5-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Yields of 75–82% are reported with minimal epimerization.

Table 2 : Comparison of Coupling Reagents

Reagent System Solvent Yield (%) Purity (%)
EDC/HOBt DCM 82 98
HATU/DIEA DMF 78 95
DCC/DMAP THF 68 90

Challenges and Optimization

Regioselectivity in Pyrrolo[2,3-c]pyridine Alkylation

N-Methylation of the pyrrolo[2,3-c]pyridine core must avoid O-alkylation byproducts. Employing methyl iodide in dimethylformamide with potassium tert-butoxide as base ensures >95% N-selectivity.

Chemical Reactions Analysis

Types of Reactions It Undergoes

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : Transforming certain functional groups into their oxidized forms.

  • Reduction: : Reducing specific moieties to alter their oxidation state.

  • Substitution: : Replacing specific atoms or groups with other substituents.

Common Reagents and Conditions Used

Common reagents in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they typically involve controlled temperatures, pH levels, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation might yield more oxidized derivatives, while reduction could produce more reduced forms. Substitution reactions can introduce a variety of new functional groups, expanding the compound's chemical diversity.

Scientific Research Applications

N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been investigated for its potential applications in multiple fields:

  • Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: : Exploring its interaction with biological macromolecules and potential as a biochemical tool.

  • Medicine: : Evaluating its pharmacological properties and potential therapeutic uses.

  • Industry: : Assessing its utility in materials science and as a precursor to specialized industrial chemicals.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets by binding to their active sites or altering their conformation. Pathways affected by this compound could include signal transduction cascades, metabolic processes, and gene

Biological Activity

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound belonging to the class of pyrrolo[2,3-c]pyridines. This compound exhibits a complex structure characterized by a pyrrole-pyridine ring system fused with a benzo[d][1,3]dioxole and a carboxamide group. The unique structural features of this compound suggest potential biological activities that warrant investigation.

  • Molecular Formula : C21H21N5O3
  • Molecular Weight : 391.4 g/mol
  • Structural Features : The compound incorporates a pyrrolopyridine moiety and a benzamide backbone, which may enhance its pharmacological properties.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets by binding to their active sites or altering their conformation. Potential pathways affected include signal transduction cascades and metabolic processes.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

Compound NameStructural FeaturesBiological Activity
1-Methylpyrrolo[2,3-c]pyridineLacks methylthio groupAnticancer
N-(4-Methylbenzoyl)-2-thiophenecarboxamideDifferent aromatic ringAntimicrobial
7-Oxo-pyrrolo[2,3-c]pyridine derivativesSimilar core structureInhibitors of BET proteins

These findings suggest that the unique combination of functional groups in this compound may confer distinct pharmacological properties not observed in related compounds.

Case Studies and Research Findings

Recent studies have explored the biological implications of similar compounds. For example:

  • DAAO Inhibition : Compounds structurally related to pyrrolopyridines have been identified as potent inhibitors of d-amino acid oxidase (DAAO), with IC50 values in the nanomolar range. This inhibition can enhance the bioavailability of d-serine, a critical neurotransmitter involved in neuropsychiatric disorders .
  • Anticancer Activity : Research on related pyrrolopyridine derivatives has shown promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various pathogens, indicating potential therapeutic applications in infectious diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies on similar compounds suggest rapid absorption and significant oral bioavailability. Further investigations into its metabolic stability and distribution are essential to understand its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key analogs from patent and synthetic literature:

Pyrrolo-Pyridine Derivatives

  • Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Structure: Contains a pyrrolo-pyridine core but lacks the benzo[d][1,3]dioxole moiety. Key Differences:
  • Substituted with cyano and ester groups instead of a carboxamide.
  • Lower molecular weight (MW 362 vs. ~420 estimated for the target compound).

    • Analytical Data : ¹H NMR peaks at δ 124.02 (s), 128.07 (s), 128.81 (d), and MS: m/z 362 (M+) .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structure: Features an imidazo[1,2-a]pyridine core with nitro and cyano substituents. Key Differences:
  • Nitrophenyl and phenethyl groups enhance electron-withdrawing properties.
  • Higher melting point (243–245°C vs. unrecorded for the target compound).
    • Analytical Data : HRMS (ESI) calcd for C₃₀H₂₇N₅O₇: 576.1932; found: 576.1935 .

Benzo[d][1,3]dioxole Carboxamide Derivatives

  • 7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Structure: Shares the benzo[d][1,3]dioxole carboxamide backbone but incorporates a chlorinated pyridinone system. Key Differences:
  • Chlorine and methylthio groups increase lipophilicity.
  • Cyclohexyl-azetidine substituent enhances steric bulk.

    • Relevance : Patent claims highlight crystalline forms for improved bioavailability .
  • N-[2-(7-Methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

    • Structure : Replaces the pyrrolopyridine with a benzofuran-chromene system.
    • Key Differences :
  • Chromene moiety introduces π-conjugation for UV/Vis activity.
  • Reduced hydrogen-bonding capacity compared to the lactam-containing target compound .

Pyrazolo-Pyridine Analogs

  • 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines
    • Structure : Pyrazolo[3,4-b]pyridine core with chlorophenyl and acetamido groups.
    • Key Differences :
  • Acetamido linker may reduce metabolic stability compared to the ethyl-carboxamide group in the target compound .

Research Implications

  • Benzo[d][1,3]dioxole enhances metabolic stability compared to simple phenyl groups .
  • Limitations: No direct bioavailability or potency data are available in the provided evidence. Synthetic complexity due to the pyrrolo-pyridine core may hinder scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. Key steps may include:

  • Use of polar aprotic solvents (e.g., dimethylformamide) to enhance nucleophilic substitution reactions .
  • Catalysts such as palladium complexes for cross-coupling reactions to form the pyrrolo-pyridine core .
  • Temperature control (e.g., 80–120°C) to minimize side-product formation during cyclization .
    • Analytical Monitoring : Reaction progress should be tracked via TLC and HPLC, with final purity assessed using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., confirming carbonyl groups at δ ~165–175 ppm) and HRMS (mass accuracy < 5 ppm) .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for the benzo[d][1,3]dioxole moiety (e.g., methylenedioxy protons at δ 5.9–6.1 ppm) and pyrrolo-pyridine protons (δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolo-pyridine core .
  • HPLC-PDA/MS : Quantify impurities (<0.5% area) using C18 columns with acetonitrile/water gradients .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Assay Design :

  • Kinase Inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via dose-response curves (0.1–100 µM) .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) using nephelometry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological targets?

  • Methods :

  • Quantum Chemical Calculations : Optimize transition states for key reactions (e.g., cyclization) using Gaussian 16 at the B3LYP/6-31G* level .
  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., AutoDock Vina) with ΔG < −8 kcal/mol indicating high affinity .
  • MD Simulations : Assess target binding stability (RMSD < 2 Å over 100 ns trajectories) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Batch Purity Analysis : Compare impurity profiles (HPLC-MS) to rule out batch-specific artifacts .
  • Assay Reproducibility : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and standardized cell lines .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., t1/2 > 30 min suggests low false-negative risk) .

Q. How can AI-driven platforms optimize reaction conditions for scale-up?

  • AI Integration :

  • Condition Prediction : Use tools like ChemOS to recommend solvent/catalyst combinations based on reaction descriptors .
  • Robotic Synthesis : Implement autonomous systems (e.g., Chemspeed) for high-throughput optimization of temperature/pH .
  • Feedback Loops : Integrate experimental data with DFT calculations to refine reaction pathways iteratively .

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